molecular formula C13H15ClFN B1484469 2-Fluoro-3-(naphthalen-1-yl)propan-1-amine hydrochloride CAS No. 2098052-47-0

2-Fluoro-3-(naphthalen-1-yl)propan-1-amine hydrochloride

Cat. No.: B1484469
CAS No.: 2098052-47-0
M. Wt: 239.71 g/mol
InChI Key: LIEYDYLRIQHKFG-UHFFFAOYSA-N
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Description

2-Fluoro-3-(naphthalen-1-yl)propan-1-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a fluorine atom, a naphthalene ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-(naphthalen-1-yl)propan-1-amine hydrochloride typically involves multiple steps, starting with the reaction of naphthalene derivatives with appropriate fluorinating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and ensure the safety of the production environment.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-(naphthalen-1-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or halides.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.

Scientific Research Applications

2-Fluoro-3-(naphthalen-1-yl)propan-1-amine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in the study of biological systems and the development of new drugs.

  • Medicine: It has potential therapeutic applications, particularly in the treatment of certain diseases.

  • Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 2-Fluoro-3-(naphthalen-1-yl)propan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and the naphthalene ring play crucial roles in its biological activity, influencing its binding affinity and efficacy.

Comparison with Similar Compounds

  • 2-Fluoro-3-(naphthalen-1-yl)propan-1-amine

  • 3-Fluoro-2-(naphthalen-1-yl)propan-1-amine

  • 2-Fluoro-3-(naphthalen-2-yl)propan-1-amine

Uniqueness: 2-Fluoro-3-(naphthalen-1-yl)propan-1-amine hydrochloride is unique due to its specific structural features, which differentiate it from other similar compounds. Its distinct chemical properties make it suitable for specialized applications in various fields.

Properties

IUPAC Name

2-fluoro-3-naphthalen-1-ylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN.ClH/c14-12(9-15)8-11-6-3-5-10-4-1-2-7-13(10)11;/h1-7,12H,8-9,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEYDYLRIQHKFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-3-(naphthalen-1-yl)propan-1-amine hydrochloride
Reactant of Route 2
2-Fluoro-3-(naphthalen-1-yl)propan-1-amine hydrochloride
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2-Fluoro-3-(naphthalen-1-yl)propan-1-amine hydrochloride
Reactant of Route 4
2-Fluoro-3-(naphthalen-1-yl)propan-1-amine hydrochloride
Reactant of Route 5
2-Fluoro-3-(naphthalen-1-yl)propan-1-amine hydrochloride
Reactant of Route 6
2-Fluoro-3-(naphthalen-1-yl)propan-1-amine hydrochloride

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